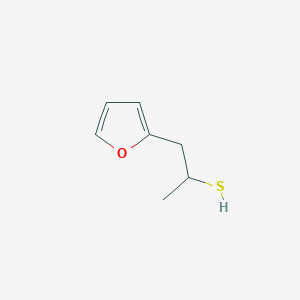
2-((Furan-2-ylmethyl)amino)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Furan-2-ylmethyl)amino)propane-1,3-diol is an organic compound with the molecular formula C8H13NO3 This compound features a furan ring, an amino group, and a propane-1,3-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)propane-1,3-diol typically involves the reaction of furan-2-carbaldehyde with 2-amino-1,3-propanediol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Furan-2-ylmethyl)amino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amino group can produce N-methyl or N-ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Furan-2-ylmethyl)amino)propane-1,3-diol has several scientific research applications:
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of biodegradable polymers and environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 2-((Furan-2-ylmethyl)amino)propane-1,3-diol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog without the furan ring.
Furan-2-carbaldehyde: Contains the furan ring but lacks the amino and diol functionalities.
N-Methyl-2-((furan-2-ylmethyl)amino)propane-1,3-diol: A methylated derivative of the target compound.
Uniqueness
2-((Furan-2-ylmethyl)amino)propane-1,3-diol is unique due to the presence of both the furan ring and the propane-1,3-diol moiety
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H13NO3/c10-5-7(6-11)9-4-8-2-1-3-12-8/h1-3,7,9-11H,4-6H2 |
InChI-Schlüssel |
IMNUTYIWJHKMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


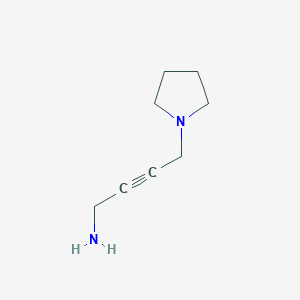
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)
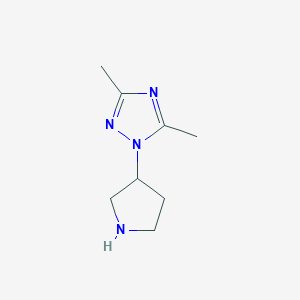
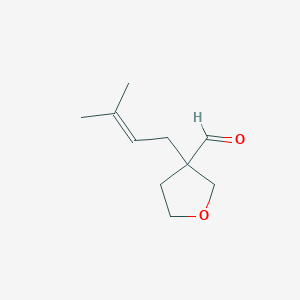
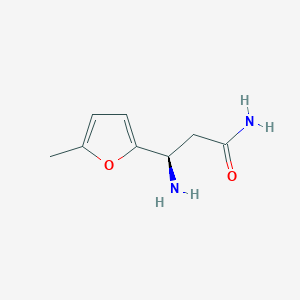
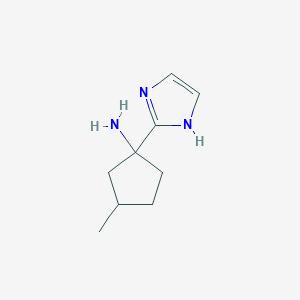
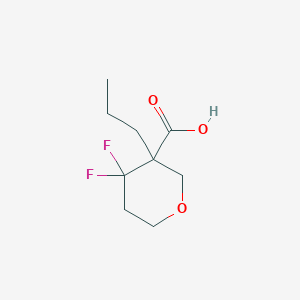
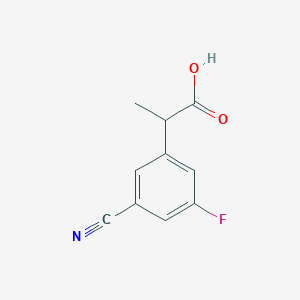
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)

![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
